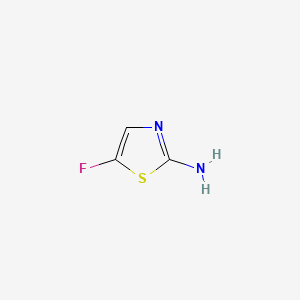
5-Ethyl-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Synthesis and Biological Activity : 1,3-Dihydro-2H-indol-2-ones have been reported to exhibit a range of biological activities including antibacterial and antifungal effects. Notably, certain derivatives have demonstrated inhibitory activity against strains like Mycobacterium tuberculosis H(37)Rv, Escherichia coli, and Pseudomonas aeruginosa, among others. The synthesis of these derivatives, such as 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one, has been an area of focus due to their potential biodynamic activities (Akhaja & Raval, 2011).
Metal Complexes with Antimicrobial Properties : Palladium and platinum complexes with 5-methyl1.3-dihydro-3-[2-(phenyl)ethylidene ]-2H-indol-2-one-based ligands have shown significant antimicrobial properties. The synthesis, characterization, and study of these complexes' fungicidal and bactericidal activities have been a subject of interest, indicating the potential of such compounds in antimicrobial applications (Biyala, Fahmi, & Singh, 2004).
Antiproliferative and Genotoxicity Studies
- NIH Screening for Antiproliferative Properties : Certain compounds derived from 5-Ethyl-1,3-dihydro-2H-indol-2-one, specifically 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones, were selected by the NIH for in vitro anti-proliferative screening. These compounds showed impressive growth inhibitory effects and were further analyzed for their anti-proliferative activity and genotoxicity, highlighting their potential in medical research and cancer treatment studies (Meti et al., 2016).
Pharmaceutical and Chemical Synthesis Applications
Environment-Friendly Synthesis Using Flow Chemistry Techniques : The use of flow chemistry techniques for the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one derivatives has been explored for its potential in improving the synthesis routes for pharmaceuticals. This method has been shown to decrease the use of hazardous chemicals and increase efficiency, making it a significant advancement in the eco-friendly synthesis of pharmaceuticals (Örkényi et al., 2017).
Innovative Synthesis of Dihydro-1H-indol-4(5H)-ones : The catalyst-free, three-component reaction for synthesizing dihydro-1H-indol-4(5H)-ones showcases a facile and efficient approach. This method aligns with group-assisted-purification (GAP) chemistry principles, streamlining the synthesis process by avoiding traditional purification methods, thereby representing a significant advancement in the field of chemical synthesis (Wang & Shi, 2013).
Orientations Futures
Propriétés
IUPAC Name |
5-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOPWMHTMNDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436220 | |
| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
150560-61-5 | |
| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)






